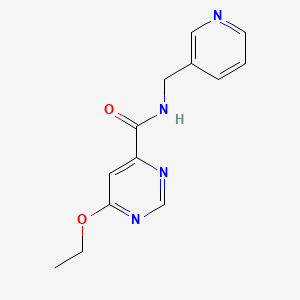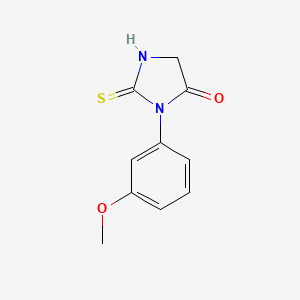![molecular formula C13H13N5OS B2503351 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-82-4](/img/structure/B2503351.png)
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic heterocyclic compound. It has a molecular formula of C13H13N5OS, an average mass of 287.340 Da, and a monoisotopic mass of 287.084076 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 . This indicates the presence of methoxyphenyl, methylsulfanyl, triazolo, and pyrimidin groups in the molecule.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that 1,2,4-triazole and its derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, have significant potential as antibacterial agents. They exhibit broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for developing new antibacterial agents to combat resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).
Agricultural Applications
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including the production of agricultural products such as pesticides and plant growth regulators. These compounds are integral to manufacturing insecticides, fungicides, and various other agricultural chemicals, highlighting their importance in enhancing crop protection and productivity (Nazarov et al., 2021).
Analytical Chemistry
In the realm of analytical chemistry, triazole derivatives, including those within the 1,2,4-triazolo[1,5-a]pyrimidine category, find applications as analytical reagents. Their use extends to the development of optical sensors, leveraging their ability to form both coordination and hydrogen bonds, which are essential for sensing applications. These compounds' unique properties make them suitable for detecting various ions and molecules, showcasing their versatility in analytical methods (Jindal & Kaur, 2021).
Pharmaceutical Impurity Analysis
The detailed study of pharmaceutical impurities, especially in the synthesis of complex drugs, is crucial for ensuring drug safety and efficacy. Triazole derivatives are involved in the synthesis and analysis of pharmaceutical impurities, providing a framework for identifying and quantifying these impurities in drug formulations. This research area underscores the chemical's role in maintaining high pharmaceutical standards and regulatory compliance (Saini et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABBYCVPXZSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)



![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)
![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)
![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)